5-Bromo-3-cyano-2-formylbenzoic acid
Overview
Description
5-Bromo-3-cyano-2-formylbenzoic acid is an organic compound with the molecular formula C9H4BrNO3. It is a derivative of benzoic acid, characterized by the presence of bromine, cyano, and formyl functional groups. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-3-cyano-2-formylbenzoic acid typically involves multi-step organic reactions. One common method includes the bromination of 3-cyano-2-formylbenzoic acid, where bromine is introduced at the 5-position of the aromatic ring. The reaction conditions often involve the use of bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride.
Industrial Production Methods
Industrial production of this compound may utilize continuous flow-flash chemistry, which allows for the efficient scale-up of the synthesis process. This method involves the use of flow microreactors to control reaction conditions precisely, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-3-cyano-2-formylbenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4).
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Major Products Formed
Substitution: Products with the bromine atom replaced by the nucleophile.
Reduction: 5-Bromo-3-amino-2-formylbenzoic acid.
Oxidation: 5-Bromo-3-cyano-2-carboxybenzoic acid.
Scientific Research Applications
5-Bromo-3-cyano-2-formylbenzoic acid is utilized in various scientific research applications:
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: In the study of enzyme inhibitors and receptor binding studies.
Medicine: Potential use in the development of pharmaceutical compounds.
Industry: As a precursor in the manufacture of dyes, pigments, and other specialty chemicals
Mechanism of Action
The mechanism of action of 5-Bromo-3-cyano-2-formylbenzoic acid involves its interaction with specific molecular targets. The bromine and cyano groups can participate in electrophilic and nucleophilic interactions, respectively. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The formyl group can also undergo reactions that alter the compound’s reactivity and binding properties .
Comparison with Similar Compounds
Similar Compounds
5-Cyano-2-formylbenzoic acid: Lacks the bromine atom, leading to different reactivity and applications.
5-Bromo-2-formylbenzoic acid: Lacks the cyano group, affecting its chemical behavior and uses.
3-Cyano-2-formylbenzoic acid: Lacks the bromine atom, resulting in different substitution patterns and reactivity.
Uniqueness
The combination of these functional groups allows for diverse chemical transformations and interactions, making it a valuable compound in research and industry .
Properties
IUPAC Name |
5-bromo-3-cyano-2-formylbenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4BrNO3/c10-6-1-5(3-11)8(4-12)7(2-6)9(13)14/h1-2,4H,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAEHWECDALUXLQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C#N)C=O)C(=O)O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4BrNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.